(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
CAS No.: 2034562-45-1
Cat. No.: VC5301391
Molecular Formula: C20H24N4O4
Molecular Weight: 384.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034562-45-1 |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 384.436 |
| IUPAC Name | [3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
| Standard InChI | InChI=1S/C20H24N4O4/c1-26-18-19(22-8-7-21-18)28-17-6-9-24(14-17)20(25)15-2-4-16(5-3-15)23-10-12-27-13-11-23/h2-5,7-8,17H,6,9-14H2,1H3 |
| Standard InChI Key | HELGMAAUTMJFCB-UHFFFAOYSA-N |
| SMILES | COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Introduction
The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic molecule that likely belongs to a class of compounds with potential biomedical or pharmaceutical applications. Its structure includes:
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A methoxypyrazine moiety, which is often associated with bioactivity due to its heterocyclic nature.
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A pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is commonly found in biologically active molecules.
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A morpholino group attached to a phenyl ring, which can enhance solubility and bioavailability.
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A central methanone (ketone) functional group linking these components.
This combination of structural features suggests the compound may have been designed for specific interactions with biological targets, such as enzymes or receptors.
Structural Features
The compound can be described by its systematic name and broken down into key functional groups:
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Pyrazine Core: A six-membered aromatic ring containing two nitrogen atoms, substituted with a methoxy group.
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Pyrrolidine Ring: A saturated five-membered ring containing one nitrogen atom.
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Morpholine Substituent: A six-membered ring containing both oxygen and nitrogen atoms.
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Methanone Linkage: The ketone group bridges the pyrrolidine and morpholine-substituted phenyl rings.
Synthesis Pathway
Although no specific synthesis pathway for this compound is provided in the sources, its structure suggests a multi-step synthetic route involving:
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Preparation of Methoxypyrazine Derivative: Functionalizing pyrazine with a methoxy group via nucleophilic substitution.
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Formation of Pyrrolidine Intermediate: Using pyrrolidine as a nucleophile to introduce the pyrrolidinyl group.
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Ketone Formation: Coupling the pyrrolidine derivative with a morpholine-substituted benzoyl chloride or similar precursor.
Biomedical Relevance
The structural components of this compound suggest potential applications in:
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Pharmaceutical Development:
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Pyrazine derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties.
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Morpholine-containing compounds often exhibit enhanced pharmacokinetics.
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Enzyme Inhibition:
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The ketone group may act as an electrophile, forming covalent bonds with active site residues in enzymes.
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Hypothetical Activity
Based on structural analogs from literature:
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Pyrazine derivatives have been studied for their activity against Mycobacterium tuberculosis and other pathogens .
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Morpholine-containing molecules are often explored for kinase inhibition or receptor modulation .
Limitations and Research Gaps
While the compound's design suggests promising applications:
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No experimental data on its biological activity or toxicity is currently available.
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Computational studies like molecular docking could predict its target interactions.
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Further research is required to confirm its pharmacological profile.
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